Methyl 4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxylate
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Description
“Methyl 4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxylate” is a complex organic compound. It contains a cyclohexane ring, which is a six-membered ring of carbon atoms . It also has multiple functional groups attached to it, including a carboxylate group, an acetyl group, and an amino group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyclohexane ring could be formed through a cyclization reaction. The amino groups could be introduced through amination reactions, and the carboxylate group could be introduced through a carboxylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The cyclohexane ring would provide a rigid, three-dimensional structure to the molecule. The electron-donating amino groups and the electron-withdrawing carboxylate group would likely have significant effects on the chemical properties of the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The amino groups could act as nucleophiles in reactions with electrophiles. The carboxylate group could participate in acid-base reactions. The compound could also undergo reactions at the cyclohexane ring, such as oxidation or halogenation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the carboxylate and the amino groups would likely make the compound soluble in polar solvents. The cyclohexane ring could contribute to hydrophobic interactions .Future Directions
Properties
IUPAC Name |
methyl 4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-4-13(18)16(2)9-12(17)15-11-7-5-10(6-8-11)14(19)20-3/h4,10-11H,1,5-9H2,2-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHIALYYLFJIPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCC(CC1)C(=O)OC)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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